2-(2-methylpropyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a 1,3-dioxoisoindole core substituted at position 2 with a 2-methylpropyl group and at position 5 with a carboxamide moiety linked to an (E)-configured 1,3,4-thiadiazol-2(3H)-ylidene scaffold bearing a propan-2-yl substituent. While direct synthetic details for this compound are unavailable in the provided evidence, analogous 1,3,4-thiadiazole derivatives are synthesized via POCl3-mediated cyclization of thiosemicarbazides, as seen in , suggesting a plausible route for its thiadiazole moiety .
Properties
Molecular Formula |
C18H20N4O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C18H20N4O3S/c1-9(2)8-22-16(24)12-6-5-11(7-13(12)17(22)25)14(23)19-18-21-20-15(26-18)10(3)4/h5-7,9-10H,8H2,1-4H3,(H,19,21,23) |
InChI Key |
QJRAFNZWYVLTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amido-Nitriles:
Chemical Reactions Analysis
Oxidation, Reduction, and Substitution:
Major Products:
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Studies suggest that compounds containing this structure can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells. The unique structure of this compound may enhance its effectiveness against specific cancer types by targeting cellular pathways involved in tumor growth.
- Anti-inflammatory Effects : Compounds with similar structural features have been noted for their anti-inflammatory properties. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic conditions.
Applications in Drug Development
The compound's diverse biological activities make it a valuable candidate for drug development:
- Pharmaceutical Formulations : Due to its potential efficacy against infections and tumors, this compound could be formulated into tablets or injectable forms. The development of solid dispersions with excipients could enhance its bioavailability and therapeutic effectiveness.
- Combination Therapies : Given its mechanism of action, it may be beneficial in combination therapies where it could enhance the effects of existing drugs or reduce their side effects.
Agrochemical Applications
Beyond pharmaceuticals, the compound may also find applications in agrochemicals:
- Pesticides : The antimicrobial properties suggest potential use as a pesticide or herbicide. Its effectiveness against plant pathogens could be explored to develop safer agricultural chemicals.
- Growth Regulators : Compounds with thiadiazole structures have been studied for their ability to act as plant growth regulators, promoting healthy growth and resistance to stressors.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, but detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure Variations: The target compound’s isoindole dioxo core (vs. Compared to ’s isoindole derivative, the 2-methylpropyl group in the target compound may increase lipophilicity, favoring membrane permeability in biological systems.
Thiadiazole vs. Thiazole Moieties :
- The (E)-configured thiadiazolylidene group in the target compound differs from the thiazole ring in . The thiadiazole’s additional nitrogen atom could enhance intermolecular interactions, as seen in ’s pharmacologically active thiadiazoles .
Synthetic Pathways :
- The thiadiazole ring in the target compound may be synthesized via POCl3-mediated cyclization, analogous to ’s method, whereas ’s benzoimidazole requires sequential alkylation and amidation steps .
Biological Activity
The compound 2-(2-methylpropyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide (CAS Number: 1144447-82-4) is a synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological properties of this compound, including its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 372.4 g/mol. The structure incorporates a dioxo group and a thiadiazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of thiadiazole demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL . The presence of the thiadiazole ring enhances the compound's ability to interact with bacterial targets.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, certain derivatives have shown promising activity against various cancer cell lines, including SK-OV-3 (ovarian cancer) and HL-60 (leukemia) with IC50 values as low as 0.86 μM . The mechanism often involves the induction of apoptosis in cancer cells without affecting normal cells, making these compounds attractive for further development in cancer therapy .
Antioxidant and Anti-inflammatory Properties
Thiadiazole derivatives have also been reported to possess antioxidant properties, which help mitigate oxidative stress in biological systems. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a significant role . Additionally, some studies suggest anti-inflammatory effects that could be beneficial in treating inflammatory disorders.
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Gowda et al. (2020) | Antimicrobial | MIC values of 16–31.25 μg/mL against bacterial strains |
| Skrzypeka et al. (2021) | Neuroprotective | Demonstrated protective effects in neurodegenerative models |
| MDPI Review (2020) | Anticancer | IC50 values ranging from 0.86 to 19.5 μM against various cancer cell lines |
The biological activities of the compound can be attributed to its structural features. The thiadiazole ring is known to facilitate interactions with biological macromolecules, enhancing both binding affinity and selectivity towards target sites such as protein kinases involved in cancer progression . Additionally, the dioxo group may contribute to its reactivity with cellular components, leading to therapeutic effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what experimental conditions are critical for reproducibility?
- Methodology : The compound can be synthesized via condensation reactions involving substituted thiadiazoles and isoindole derivatives. A reflux system with acetic acid (AcOH) as the solvent and sodium acetate (NaOAc) as a base is commonly employed (3–5 hours, 80–100°C). For example, analogous compounds (e.g., thiazolidine-2,4-diones) are synthesized by refluxing precursors like 2-aminothiazol-4(5H)-one with formyl-indole derivatives in AcOH, followed by recrystallization from DMF/acetic acid mixtures .
- Critical Parameters :
- Stoichiometry: Use 1.1 equivalents of the aldehyde component to ensure complete reaction.
- Purification: Wash precipitates sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Workflow :
- NMR Spectroscopy : Compare experimental - and -NMR spectra with computational predictions (e.g., density functional theory, DFT). For example, oxadiazole-containing analogs show distinct aromatic proton shifts at δ 7.2–8.5 ppm and carbonyl carbons at δ 165–175 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]) within 3 ppm error.
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis should match theoretical values within ±0.4%.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomeric or conformational isomerism?
- Case Study : Thiadiazole and isoindole moieties may exhibit keto-enol tautomerism, leading to ambiguous NMR signals.
- Strategies :
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe dynamic equilibria.
- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon shifts, resolving overlapping signals .
- Computational Validation : Compare experimental data with DFT-optimized tautomer structures to identify dominant forms .
Q. What experimental design strategies optimize reaction yield for complex heterocyclic systems like this compound?
- Bayesian Optimization : Apply machine learning algorithms to iteratively adjust parameters (e.g., temperature, solvent ratio) based on prior experimental outcomes. For example, Bayesian models reduced optimization cycles by 40% in analogous diazomethane syntheses .
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading vs. reaction time). Flow chemistry systems enable rapid screening of conditions .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–10) at 40°C for 14 days. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate degradation rate constants () using first-order models.
- Key Findings : Analogous thiadiazoles degrade rapidly under alkaline conditions (pH > 9), likely due to hydrolytic cleavage of the thiadiazole ring .
Methodological Challenges and Solutions
Q. How to address poor solubility of intermediates during synthesis?
- Approach :
- Solvent Blending : Use DMF/acetic acid (1:1 v/v) for recrystallization, as demonstrated for structurally related isoindole derivatives .
- Sonication : Ultrasonicate suspensions for 10–15 minutes to enhance dissolution.
Q. What computational tools predict the compound’s reactivity in biological systems?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). For example, thiadiazole-triazole hybrids showed binding energies of −8.2 to −9.5 kcal/mol .
- ADMET Prediction : SwissADME estimates bioavailability (%F = 65–72) and blood-brain barrier penetration (low) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
